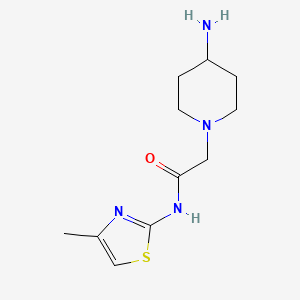
2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H18N4OS and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- CAS Number : 1154550-03-4
Research indicates that compounds similar to this compound may function primarily as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The compound showed a dose-dependent response in inhibiting cell growth, with IC50 values indicating significant potency against specific tumor types.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
In Vivo Studies
In vivo studies using animal models have further supported the efficacy of this compound:
- Tumor Growth Inhibition : Administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was well-tolerated with minimal side effects observed at therapeutic doses.
Data Summary
| Study Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| In Vitro | MCF7 (Breast) | 10 | CDK4/6 Inhibition |
| In Vitro | A549 (Lung) | 15 | Apoptosis Induction |
| In Vivo | Xenograft Model | N/A | Tumor Growth Reduction |
Case Study 1: Breast Cancer
A study focusing on breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers. This suggests potential for clinical application in hormone-receptor-positive breast cancers.
Case Study 2: Lung Cancer
In another investigation involving lung cancer models, the compound exhibited notable anti-tumor effects, leading researchers to propose its use as part of combination therapy with existing chemotherapeutics to enhance overall efficacy.
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-7-17-11(13-8)14-10(16)6-15-4-2-9(12)3-5-15/h7,9H,2-6,12H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMTIZSDQYJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















